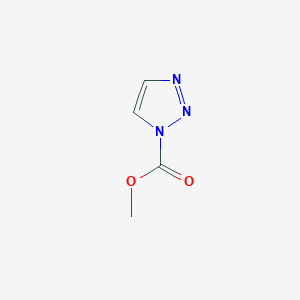

Methyl triazole-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117632-76-5 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.1 g/mol |

IUPAC Name |

methyl triazole-1-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3 |

InChI Key |

LLSQCRXJNSSQPO-UHFFFAOYSA-N |

SMILES |

COC(=O)N1C=CN=N1 |

Canonical SMILES |

COC(=O)N1C=CN=N1 |

Synonyms |

1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl Triazole 1 Carboxylate and Its Derivatives

Classical Synthetic Approaches

Traditional methods remain fundamental in the synthesis of methyl triazole-1-carboxylate and its derivatives. These approaches, including cycloaddition reactions and subsequent esterification or amidation, provide reliable and well-understood routes to these important compounds.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, is a cornerstone in the formation of the triazole ring. organic-chemistry.org This reaction involves the combination of an azide (B81097) with an alkyne to yield a 1,2,3-triazole. While the thermal reaction often produces a mixture of regioisomers, the development of metal-catalyzed variants has provided remarkable control over the reaction's outcome. organic-chemistry.orgnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. organic-chemistry.orgresearchgate.net The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, dramatically accelerates the reaction and ensures high regioselectivity. beilstein-journals.org For instance, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can be synthesized via the CuAAC reaction of benzyl (B1604629) azide and methyl propiolate. mdpi.comnih.gov The reaction's efficiency can be further enhanced through microwave heating, which significantly reduces reaction times. mdpi.com

Table 1: Examples of CuAAC Reactions for Triazole Carboxylate Synthesis

| Azide | Alkyne | Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

| Benzyl azide | Methyl propiolate | CuI | Glycerol | Not specified | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not specified | mdpi.com |

| Benzyl azide | Methyl propiolate | Copper carbene complex | Solvent-free | 30-60 min | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Not specified | mdpi.com |

| Benzyl azide | Phenylacetylene | Cu(I) | Not specified | Not specified | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Not specified | mdpi.com |

| 2,6-difluorobenzyl bromide (in situ azide formation) | Methyl propiolate | Copper powder | Mechanochemical (ball milling) | Not specified | Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | researchgate.net |

This table presents a selection of reported CuAAC reactions. Conditions and yields can vary based on specific reagents and procedural details.

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole isomers. acs.org Catalysts such as [CpRuCl] complexes are effective for these transformations, which can accommodate both terminal and internal alkynes. nih.govresearchgate.net The reaction is believed to proceed through a six-membered ruthenacycle intermediate. nih.govresearchgate.net The synthesis of 1,5-disubstituted triazoles has been successfully achieved using catalysts like CpRuCl(PPh3)2. acs.orgchalmers.se

Table 2: Ruthenium Catalysts for Azide-Alkyne Cycloaddition

| Catalyst | Reactants | Product Type | Ref |

| CpRuCl(PPh3)2 | Primary/Secondary Azides + Terminal Alkynes | 1,5-disubstituted 1,2,3-triazoles | nih.govresearchgate.net |

| CpRuCl(COD) | Primary/Secondary Azides + Terminal Alkynes | 1,5-disubstituted 1,2,3-triazoles | nih.govresearchgate.net |

| Cp*RuCl(NBD) | Primary/Secondary Azides + Terminal Alkynes | 1,5-disubstituted 1,2,3-triazoles | nih.govresearchgate.net |

| CpRuCl(PPh3)2 or CpRuCl(COD) | Organic Azides + Internal Alkynes | Fully-substituted 1,2,3-triazoles | nih.govresearchgate.net |

Cp = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene, NBD = norbornadiene*

While metal-catalyzed reactions are highly efficient, metal-free alternatives are gaining attention to avoid potential metal contamination in the final products. acs.org Thermal Huisgen cycloadditions, though requiring higher temperatures, represent a classic metal-free approach, but often result in mixtures of regioisomers. organic-chemistry.org More recent developments focus on activating the reactants to facilitate the cycloaddition under milder, metal-free conditions. For example, a metal-free route to 4-carboxylated 1,4-disubstituted 1,2,3-triazoles has been achieved through the [3+2] cycloaddition of a methylcarboxylate-substituted vinyl sulfone with various organic azides. acs.org This method has proven to be general for a range of azides, including those with sensitive functional groups. acs.org Another strategy involves the base-mediated reaction of triazoles with alkynes, offering a direct and green route to vinyl triazole derivatives without the need for transition metals. rsc.org

Esterification and Amidation Reactions

Once the triazole carboxylic acid core is formed, esterification and amidation are common subsequent steps to generate the desired derivatives. For instance, 1,2,4-triazole-3-carboxylic acid can be esterified with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to yield methyl 1,2,4-triazole-3-carboxylate (B8385096). google.com Similarly, amidation of triazole esters can be achieved through ammonolysis to produce the corresponding carboxamides. mdpi.com A study demonstrated the synthesis of various 1-(alkyloxymethyl)-1,2,4-triazole-3-carboxamides from their methyl ester precursors. mdpi.com The synthesis of esters of 5-amino-1,2,4-triazole-3-carboxylic acid has also been explored, highlighting the versatility of these functionalization reactions. researchgate.net

One-Pot and Cascade Synthesis Protocols

One-pot and cascade syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot procedures have been developed for the synthesis of methyl triazole carboxylate derivatives. For example, methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles have been successfully synthesized in a one-pot reaction involving nitrilimines and the Vilsmeier reagent under heating. isres.org Another one-pot method for producing 1,2,4-triazole (B32235) derivatives involves the copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride. isres.org A non-diazotization, three-step, one-pot method for synthesizing methyl 1,2,4-triazole-3-carboxylate starts from thiosemicarbazide (B42300) and oxalic acid, proceeding through intermediates without the need for isolation. google.com A mechanochemical one-pot synthesis of methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate has also been reported, showcasing a sustainable, solvent-free approach. researchgate.net

Multi-component Reaction Pathways

Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. researchgate.netfrontiersin.org This approach is highly valued in combinatorial chemistry for its ability to generate diverse molecular structures efficiently. researchgate.net

One notable MCR approach involves a three-component reaction of arylazides, ethyl 4-chloro-3-oxobutanoate, and various nucleophiles (O- or S-based) to produce substituted 1H-1,2,3-triazole-4-carboxylic acids. tandfonline.com This reaction proceeds via a [3+2] cyclocondensation. tandfonline.com Another versatile method is the one-pot, three-component synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org This reaction benefits from the use of an additive like acetic acid in a solvent such as dichloromethane. beilstein-journals.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a widely used MCR for synthesizing 1,4-disubstituted 1,2,3-triazoles. tandfonline.commdpi.com This reaction can be performed in a one-pot manner using in situ generated organic azides. mdpi.com Furthermore, MCRs can be designed to incorporate both azide and alkyne functionalities into a single molecule, which can then undergo an intramolecular cycloaddition to form fused triazole systems. nih.gov The development of novel MCRs continues to expand the toolkit for synthesizing a wide array of triazole derivatives with high efficiency and molecular diversity. researchgate.net

Advanced Synthetic Techniques

To enhance reaction rates, yields, and green chemistry profiles, advanced energy input methods such as microwave and ultrasound irradiation have been successfully applied to the synthesis of triazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has proven to be a highly effective technique for accelerating the synthesis of triazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govrsc.org This method is considered environmentally friendly due to its efficiency. nih.gov

For instance, the synthesis of 1,4-disubstituted-1,2,3-triazoles has been achieved with high yields (up to 95%) in short reaction times using an ionic liquid-supported Cu(II) catalyst under microwave heating. mdpi.com Another example is the microwave-assisted one-pot synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones, which proceeds with yields of 85–90%. rsc.org The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles has also been optimized under controlled microwave conditions, proving suitable even for volatile starting materials. mdpi.com

The benefits of microwave irradiation are evident in comparative studies. For example, the synthesis of certain 1,2,4-triazole thioether derivatives was completed in just 33–90 seconds with an 82% yield under microwave conditions, whereas the conventional method required several hours. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin-Based 1,2,3-Triazoles nih.gov

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | Several hours | 68-79 |

Ultrasound-Assisted Synthesis

Ultrasound irradiation, a technique known as sonochemistry, offers another green and efficient alternative for synthesizing triazole derivatives. mdpi.com The application of ultrasound can significantly enhance chemical reactions by inducing acoustic cavitation, leading to increased reaction speeds, selectivity, and yields. nih.gov

Ultrasound has been successfully employed in the multi-component synthesis of various triazole-containing compounds. For example, it has been used to promote the one-pot synthesis of 1,2,3-triazoles from alkynes, alkyl halides, and sodium azide under green conditions, resulting in good yields within a short time. mdpi.com Similarly, the synthesis of novel sulfonamide-linked 1,2,3-triazoles has been achieved through a multicomponent reaction using a Cu(II) catalyst under ultrasound irradiation in aqueous conditions. mdpi.com

A facile ultrasound-assisted method has been developed for the conversion of D-ribose into its 2,3-O-isopropylidene derivative, which serves as a starting material for new 1,2,3-triazole glycoconjugates. researchgate.net This sonochemical approach offers shorter reaction times and high yields without the need for purification. researchgate.net Furthermore, unusual four-component reactions of aminoazoles with aldehydes and pyruvic acid or its esters have been successfully carried out under ultrasonication to produce tetrahydroazolo[1,5-a]pyrimidines. beilstein-journals.org

Regioselective and Stereoselective Synthesis of this compound Isomers

The regioselective synthesis of specific triazole isomers is crucial as different isomers can exhibit distinct biological activities and chemical properties. Significant research has been dedicated to controlling the regioselectivity of triazole formation.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.net However, methods for the synthesis of other regioisomers, such as 1,5-disubstituted 1,2,3-triazoles, have also been developed. For example, a zinc-mediated method allows for the regioselective formation of 1,5-substituted 1,2,3-triazoles from a wide range of azides and alkynes at room temperature. organic-chemistry.org

The synthesis of 1-aryl-5-cyano-1,2,4-triazoles has been achieved with regioselectivity through a Cu-enabled [3+2] annulation reaction. isres.org The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome. For instance, in the synthesis of N1-substituted-1,2,3-triazoles from secondary amines and diazo compounds, a Cu-catalyzed [3+2] cycloaddition reaction using oxygen as a green oxidant provides good yields and functional group compatibility. nih.gov

Furthermore, the alkylation of pre-formed triazole rings can be influenced to favor a specific regioisomer. Studies on the alkylation of 5-aryl-4-trifluoroacetyltriazoles have shown that by carefully selecting the base and solvent, 2-substituted triazoles can be preferentially prepared. mdpi.com Similarly, Chan-Lam reaction conditions have been used for the N-arylation of triazoles, leading to the regiospecific formation of 2-aryltriazoles. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. Key aspects include the use of safer solvents, eco-friendly catalysts, and energy-efficient reaction conditions.

A significant green approach involves the use of water as a reaction solvent. google.combohrium.com For example, the synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives has been successfully carried out in water using eco-friendly catalysts. bohrium.com The use of water as a solvent in combination with metal nanoparticles is a growing area in click chemistry for triazole synthesis. bohrium.com

Avoiding hazardous reagents is another crucial aspect. A novel, non-diazotization method for synthesizing methyl 1,2,4-triazole-3-carboxylate has been developed, which avoids the use of explosive diazonium salts, thereby increasing operational safety. google.com This method utilizes water as the solvent, further enhancing its green credentials. google.com

The development of catalyst-free and additive-free methods also contributes to greener synthesis. A microwave-assisted, tandem reaction for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established that proceeds without a catalyst, offering a broad substrate scope and good-to-excellent yields in a short reaction time. researchgate.net The use of advanced techniques like microwave and ultrasound irradiation, as discussed earlier, also aligns with green chemistry principles by reducing reaction times and energy consumption. nih.govmdpi.com

Process Optimization and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful process optimization and scalability studies. These studies aim to ensure safety, efficiency, and cost-effectiveness.

Statistical design of experiments (DoE) is a powerful tool for process optimization. researchgate.net For instance, a four-parameter optimization of a telescoped amide coupling followed by an elimination reaction was achieved using at-line high-performance liquid chromatography. researchgate.net This allowed for the tracking of impurity formation and the proposal of a mechanism for their formation, leading to an optimized process with an 89% yield. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving Methyl Triazole 1 Carboxylate

Mechanistic Investigations of Cycloaddition Pathways

The formation of the triazole ring, the core of methyl triazole carboxylates, is most famously achieved through cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of triazole synthesis, yielding the 1,2,3-triazole isomer. organic-chemistry.orgfrontiersin.org Mechanistic studies have shown that this reaction can proceed thermally, but often requires harsh conditions and results in a mixture of regioisomers (1,4- and 1,5-disubstituted). frontiersin.org

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this process, making it a prime example of "click chemistry." frontiersin.orgscielo.br The mechanism is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). scielo.br This catalytic cycle is significantly faster than the uncatalyzed thermal reaction and exhibits high regioselectivity, typically yielding the 1,4-disubstituted isomer. Ruthenium catalysts, in contrast, are known to selectively produce the 1,5-disubstituted isomer (RuAAC). organic-chemistry.orgresearchgate.net

Alternative pathways include base-promoted cycloadditions. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction between azides and β-ketoesters to form 1,2,3-triazoles with a methyl carboxylate substituent. Mechanistic proposals for reactions involving β-carbonyl phosphonates suggest that an E- or Z-olefinic anion acts as the dipolarophile, reacting with an azide to form a triazoline intermediate, which then converts to the aromatic triazole. acs.org

For the 1,2,4-triazole (B32235) isomer, multicomponent [3+2] annulation reactions are employed. One such pathway involves the copper-enabled reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts. isres.org

Table 1: Comparison of Major Cycloaddition Pathways for Triazole Synthesis

| Pathway | Typical Reactants | Catalyst | Key Mechanistic Feature | Regioselectivity |

|---|---|---|---|---|

| Huisgen Cycloaddition (Thermal) | Azide + Alkyne | None | Concerted 1,3-dipolar cycloaddition | Low (mixture of 1,4 and 1,5 isomers) |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | Formation of copper-acetylide intermediate | High (1,4-disubstituted isomer) |

| RuAAC | Azide + Terminal Alkyne | Ruthenium(II) | Formation of ruthenium-vinylidene intermediate | High (1,5-disubstituted isomer) |

| Base-Promoted Cycloaddition | Azide + β-Ketoester | DBU | Base-catalyzed condensation and cyclization | High |

Nucleophilic and Electrophilic Reactivity Profiles

The triazole ring in methyl triazole carboxylates possesses a distinct electronic character that dictates its reactivity. The 1,2,4-triazole nucleus, for example, is capable of both electrophilic and nucleophilic substitution reactions. nih.gov Due to the high electron density on the nitrogen atoms, electrophilic attack, such as alkylation, occurs at these positions. nih.gov

Conversely, the carbon atoms of the triazole ring are relatively electron-deficient (π-deficient), making them susceptible to attack by nucleophiles. nih.gov This reactivity is crucial for the functionalization of the triazole core. For instance, the synthesis of certain 1,2,4-triazoles involves the nucleophilic substitution of a hydrazonoyl chloride with N-methylimidazole as a key step. isres.org The methyl carboxylate group, being electron-withdrawing, further deactivates the ring towards electrophilic attack while potentially activating it for nucleophilic substitution.

Functionalization can also be achieved through metallation. 1-Methyl-1,2,4-triazole (B23700) undergoes efficient α-zincation, creating a stable intermediate that can react with various electrophiles for C-H functionalization.

Oxidation and Reduction Chemistry

The triazole ring and its substituents can undergo a variety of oxidation and reduction reactions. The nitrogen atoms in the ring can be oxidized; for example, 1-methyl-1,2,4-triazole can be converted to the corresponding triazole oxides using oxidizing agents like potassium permanganate. In synthetic sequences, oxidation is often used to introduce or modify functional groups. A patented method for synthesizing methyl 1,2,4-triazole-3-carboxylate (B8385096) involves an oxidative removal of a mercapto group using nitric acid. google.com Similarly, a 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde can be directly oxidized to the corresponding carboxylic acid. sioc-journal.cn

The reduction of the ester group in methyl triazole carboxylates is a key transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent. Detailed studies on the reduction of 1H-1,2,3-triazole diesters have revealed significant regioselectivity. The ester group at the C(5) position was found to be more reactive towards reduction by NaBH₄ than the ester group at the C(4) position. researchgate.netmdpi.com This selective reduction allows for the synthesis of hydroxymethyl-triazole carboxylates. mdpi.com The reduction of methyl 1-substituted 1H-1,2,3-triazole-5-carboxylates with NaBH₄ in methanol (B129727) yields the corresponding 5-(hydroxymethyl)-1H-1,2,3-triazoles. researchgate.net

Table 2: Regioselective Reduction of 1-Substituted 1H-1,2,3-Triazole Diesters with NaBH₄

| Starting Material | Product | Observation | Reference |

|---|---|---|---|

| Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate | Initial reduction of the ketone, followed by regioselective reduction of the C(5) ester. | mdpi.com |

| Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | Methyl 1-benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | The C(5) ester group is preferentially reduced over the C(4) ester group. | mdpi.com |

Annulation and Ring-Forming Reactions

Annulation reactions involving the triazole moiety are critical for constructing more complex heterocyclic systems. These reactions often build upon the pre-formed triazole core or form it in situ as part of a cascade process.

A metal-free, formal [2+1+2] cyclization involving C-S and C-N bond cleavage and formation has been reported for the synthesis of fully substituted 1H-1,2,4-triazoles. isres.org Another powerful method is the iodine-mediated formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide to yield 4-aryl-NH-1,2,3-triazoles under metal- and azide-free conditions. organic-chemistry.org

In a multicomponent strategy to produce 1,4,5-trisubstituted 1,2,3-triazoles, an enamine intermediate, formed from a primary amine and a 1,3-dicarbonyl compound, undergoes a 1,3-dipolar cycloaddition with tosyl azide. beilstein-journals.org The resulting triazoline intermediate then undergoes a ring-opening and subsequent cyclization to furnish the final triazole product. beilstein-journals.org These strategies highlight the versatility of the triazole core in designing complex molecular architectures.

Catalyst Role and Reaction Kinetics in Triazole Synthesis

The choice of metal catalyst can direct the regiochemical outcome. While Cu(I) catalysis typically yields 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts favor the 1,5-isomer. organic-chemistry.orgresearchgate.net In the synthesis of 1,2,4-triazoles from isocyanides and diazonium salts, Ag(I) catalysis selectively produces 1,3-disubstituted products, whereas Cu(II) catalysis leads to the 1,5-disubstituted isomers. isres.org

Kinetic studies provide insight into reaction optimization. In a spontaneous reaction involving a sodium salt of 1,2,4-triazole, the dissolution of the solid reagent was identified as the rate-limiting step. researchgate.net Enantioselective CuAAC reactions have been developed for the kinetic resolution of chiral azides, where the reaction rates of the two enantiomers with the chiral catalyst differ, allowing for their separation. nih.gov The development of flow synthesis protocols using heterogeneous catalysts like copper-on-charcoal allows for precise control over reaction parameters such as temperature and residence time, enabling optimization for quantitative yields and continuous production. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. It provides unequivocal proof of connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal lattice.

For Methyl 1H-1,2,3-triazole-4-carboxylate , the molecule is found to be essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.013 Å. iucr.org The crystallographic analysis confirms its molecular formula as C₄H₅N₃O₂. iucr.org

A related compound, Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate , also exhibits a nearly planar conformation, with a maximum deviation of -0.043 Å for the non-hydrogen atoms of the core structure, excluding the methyl group hydrogens. iucr.orgnih.govresearchgate.net Its structure was determined from single crystals obtained by the slow evaporation of an ether solution. researchgate.net

The crystallographic data for these two compounds are summarized in the table below.

| Parameter | Methyl 1H-1,2,3-triazole-4-carboxylate iucr.org | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate iucr.orgnih.gov |

| Formula | C₄H₅N₃O₂ | C₅H₇N₃O₂ |

| Molar Mass | 127.11 g/mol | 141.14 g/mol |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 2₁/n | Pī |

| a (Å) | 3.8823 (7) | 5.697 (1) |

| b (Å) | 17.499 (3) | 7.1314 (11) |

| c (Å) | 8.8171 (17) | 8.6825 (16) |

| α (°) | 90 | 71.053 (16) |

| β (°) | 100.938 (3) | 86.865 (15) |

| γ (°) | 90 | 76.528 (14) |

| Volume (ų) | 588.12 (19) | 324.37 (10) |

| Z | 4 | 2 |

| Temperature (K) | 290 (2) | 293 |

Z = number of formula units per unit cell

The supramolecular assembly of these molecules in the solid state is dictated by a combination of non-covalent interactions.

In the crystal structure of Methyl 1H-1,2,3-triazole-4-carboxylate , the packing is stabilized by intermolecular N—H⋯O hydrogen bonds. iucr.org Additionally, π–π stacking interactions are observed between adjacent triazole rings, with a centroid–centroid distance of 3.882 Å, further contributing to the stability of the crystal lattice. iucr.org

For Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate , the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into two-dimensional layers. iucr.orgnih.gov The structure is also reinforced by intermolecular π–π stacking interactions between parallel triazole rings, with centroid–centroid distances measured at 3.685 (2) Å and 3.697 (2) Å. iucr.orgnih.govresearchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. The resulting spectra provide a characteristic fingerprint and offer valuable information about functional groups and ring structures.

FT-IR spectroscopy is widely used to identify the functional groups present in a molecule. For triazole carboxylate derivatives, key vibrational bands are associated with the N-H (if present), C-H, C=O, and C=N/C=C bonds, as well as the triazole ring vibrations.

For Methyl 1H-1,2,4-triazole-3-carboxylate , FT-IR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument with both KBr and ATR techniques. nih.gov In a related derivative, 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, IR data shows characteristic bands at 3330, 1648, 1557, and 1509 cm⁻¹. iucr.org General studies on 1,2,4-triazoles assign bands in the 1100-900 cm⁻¹ region and a sharp band near 1527 cm⁻¹ to the triazole ring vibrations. researchgate.net The presence of weak bands between 3000-3100 cm⁻¹ typically corresponds to aromatic C-H stretching vibrations. researchgate.net

| Compound/Family | Technique | Key Vibrational Bands (cm⁻¹) | Assignment | Source(s) |

| Methyl 1H-1,2,4-triazole-3-carboxylate | FT-IR (KBr, ATR) | Data Recorded | - | nih.gov |

| 5-methyl-1H-1,2,4-triazole-3-carboxylic acid | IR (KBr) | 3330, 1648, 1557, 1509 | O-H/N-H, C=O, Ring vibrations | iucr.org |

| 1,2,4-Triazoles (General) | IR | ~1527, 1100-900 | Triazole ring vibrations | researchgate.net |

| 1,2,3-Triazoles (General) | IR | 1582, 1522, 1479 | Benzene C=C, Triazole C=C | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes. For Methyl 1H-1,2,4-triazole-3-carboxylate , FT-Raman spectra have been documented. nih.gov Theoretical and experimental studies on adamantane-based triazole carboxylates have utilized Raman spectroscopy to analyze vibrational modes in the range of 3200–150 cm⁻¹. worldscientific.com Studies on 1,2,3-triazole have shown that C-H stretching vibrations appear in the 3078-3142 cm⁻¹ range, while ring deformations are observed at lower wavenumbers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for structural elucidation in solution, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

For derivatives of Methyl 1,2,4-triazole-3-carboxylate (B8385096) , ¹H and ¹³C NMR data have been extensively reported. mdpi.com In one study, the ¹H NMR spectrum of 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide, derived from the methyl ester, showed the triazole ring proton as a singlet at δ 8.80 ppm. mdpi.com The ¹³C NMR spectrum of related derivatives showed the triazole ring carbons at approximately δ 146 ppm and δ 157-158 ppm. mdpi.com

In the ¹H NMR spectrum of a metronidazole (B1676534) derivative containing a 1H-1,2,3-triazole moiety, the triazole proton appeared as a singlet at δ 7.99 ppm. nih.gov For ethyl 5-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate, ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. researchgate.net The chemical shifts are highly dependent on the solvent and the substitution pattern on the triazole ring. mdpi.com

A summary of representative chemical shifts is provided below.

| Compound Family | Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |

| 1-(substituted)-1,2,4-triazole-3-carboxamides | ¹H | ~8.8 | Triazole C5-H | mdpi.com |

| 1-(substituted)-1,2,4-triazole-3-carboxamides | ¹³C | ~146, ~157 | Triazole Ring Carbons | mdpi.com |

| Metronidazole-1,2,3-triazole derivative | ¹H | 7.99 | Triazole C5-H | nih.gov |

| 1-(benzyl)-5-formyl-1,2,3-triazole-4-carboxylate derivative | ¹³C | ~180 | Carboxylate C=O | acgpubs.org |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a powerful tool for determining the number of different types of protons and their relative positions within a molecule. In the ¹H NMR spectrum of Methyl 1H-1,2,4-triazole-3-carboxylate, recorded in a deuterated solvent such as DMSO-d₆, distinct signals corresponding to the different proton environments are observed.

The spectrum typically displays three main signals. A singlet appearing around 3.85 ppm is attributed to the three protons of the methyl ester group (-OCH₃). Another singlet is observed further downfield at approximately 8.74 ppm, which corresponds to the single proton attached to the triazole ring (C-H). A very broad singlet can also be detected at a significantly downfield chemical shift, around 14.68 ppm, which is characteristic of the N-H proton of the triazole ring. google.com The integration of these signals confirms the presence of three, one, and one proton for the methyl, triazole C-H, and triazole N-H groups, respectively.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.85 | Singlet | 3H | -OCH₃ |

| 8.74 | Singlet | 1H | Triazole C-H |

| 14.68 | Singlet (broad) | 1H | Triazole N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of Methyl 1H-1,2,4-triazole-3-carboxylate in DMSO-d₆ reveals four distinct carbon signals.

The carbon atom of the methyl ester group (-OCH₃) resonates at approximately 52.15 ppm. The two carbon atoms within the triazole ring are observed at around 145.19 ppm and 154.02 ppm. The carbonyl carbon of the ester group (C=O) is the most deshielded, appearing at a chemical shift of about 160.36 ppm. google.com

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 52.15 | -OCH₃ |

| 145.19 | Triazole C-H |

| 154.02 | Triazole C-N |

| 160.36 | C=O |

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational structural information, advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous structural confirmation. For derivatives of methyl 1,2,4-triazole-3-carboxylate, techniques like HMBC have been utilized to establish correlations between protons and carbons separated by two or three bonds, confirming the connectivity of the methyl ester group to the triazole ring. mdpi.com These advanced experiments solidify the assignment of the chemical shifts and provide definitive proof of the compound's isomeric structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation patterns of the molecule, which can further confirm its structure. For Methyl 1H-1,2,4-triazole-3-carboxylate, high-resolution mass spectrometry (HRMS) provides a precise mass measurement. The calculated mass for the protonated molecule [M+H]⁺ is consistent with the empirical formula C₄H₅N₃O₂. mdpi.com The molecular weight of the neutral compound is approximately 127.10 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum would typically show the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The unsubstituted 1,2,4-triazole (B32235) ring exhibits a very weak absorption at around 205 nm. ijsr.net For derivatives of 1,2,4-triazole, the position and intensity of the absorption bands can be influenced by the nature and position of the substituents. In the case of certain derivatives of methyl 1,2,4-triazole-3-carboxylate, spectrophotometric detection has been noted at wavelengths such as 235 nm. mdpi.com Theoretical studies on related structures, such as methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, predict absorption features in the ultraviolet C range, between 170 nm and 210 nm, which are attributed to π→π* transitions within the aromatic triazole ring and the carboxylate group. nih.gov These transitions are sensitive to solvent polarity, with shifts often observed in different solvents.

Computational Chemistry and Theoretical Modeling of Methyl Triazole 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, electron distribution, and other electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. irjweb.com The analysis of frontier orbitals also reveals the regions of the molecule where electron density is highest (HOMO) and where electrophilic attacks are most likely to occur (LUMO). irjweb.com For instance, in a study on a triazole derivative, the calculated HOMO energy was -4.6885 eV and the LUMO energy was -2.1660 eV, resulting in an energy gap of 2.5224 eV, suggesting that charge transfer can occur within the molecule. irjweb.com Theoretical studies on a related compound, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, predicted a change in the HOMO-LUMO energy gap when moving from the gas phase to a solvent like methanol (B129727), indicating environmental effects on its electronic properties. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine irjweb.com | DFT/B3LYP/6-311++ | -4.6885 | -2.1660 | 2.5224 |

| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (in gas phase) researchgate.net | TD-DFT | N/A | N/A | Value not specified, but noted to be larger than in methanol |

| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (in methanol) researchgate.net | TD-DFT | N/A | N/A | Smaller than in gas phase by 0.367 eV |

Atomic population analysis methods provide a way to assign partial atomic charges to the atoms within a molecule from quantum chemical calculations. wikipedia.org This information is crucial for understanding a molecule's electrostatic potential, dipole moment, and intermolecular interactions.

Mulliken Population Analysis : This is a common method that partitions the total electron population among the different atoms in a molecule. wikipedia.org It works by dividing the overlap populations (electron density in the region between two atoms) equally between the two contributing atoms. uni-muenchen.de While computationally simple, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. wikipedia.org

Löwdin Population Analysis : This method is an alternative that uses a different scheme to partition the electron density, which is generally less dependent on the basis set used.

For triazole derivatives, these analyses can reveal the distribution of charge across the heterocyclic ring and its substituents. Typically, the nitrogen atoms in the triazole ring carry negative charges due to their high electronegativity, while carbon and hydrogen atoms have varying positive or negative charges depending on their bonding environment. This charge distribution is fundamental to the molecule's polarity and how it interacts with other molecules.

Molecular Dynamics Simulations (General, not biological)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that focus on static electronic structure, MD provides insights into the dynamic behavior of a system. For general (non-biological) applications, MD can be used to investigate properties such as:

Conformational Analysis : Exploring the different shapes (conformations) a molecule can adopt and the energy barriers between them.

Solvent Effects : Simulating how the molecule behaves in different solvents, including its solvation structure and dynamics.

Material Properties : Predicting properties like diffusion coefficients, viscosity, and thermal stability when the molecule is part of a larger system, such as a liquid or a polymer matrix.

MD simulations rely on force fields, such as AMBER or GAFF, which are sets of parameters that describe the potential energy of the system. frontiersin.org The simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over a specific period, typically from nanoseconds to microseconds. pensoft.net While many published MD studies of triazoles are in a biological context, the same techniques can be applied to understand their behavior in materials science or chemical engineering applications. frontiersin.orgpensoft.net

Prediction of Spectroscopic Parameters (IR, Raman, UV/Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the expected spectral features of a molecule, researchers can corroborate experimental findings and assign specific spectral bands to particular molecular motions or electronic transitions.

IR and Raman Spectroscopy : Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds. The calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra. researchgate.net Comparing these predicted spectra with experimental data helps in the structural characterization of the compound. For example, studies on 1,2,4-triazole-3-carboxylate (B8385096) have used DFT calculations to assign observed Raman bands to specific vibrational modes of the molecule. researchgate.netustc.edu.cn

UV/Vis Spectroscopy : The absorption of ultraviolet and visible light by a molecule is due to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For instance, TD-DFT calculations on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate predicted two significant absorption features between 170 nm and 210 nm, which fall in the ultraviolet C range. researchgate.net

| Environment | Predicted Absorption Range (nm) | Method |

|---|---|---|

| Gas Phase | 170 - 210 | TD-DFT |

| Methanol | 170 - 210 (with red shift and higher intensity compared to gas phase) | TD-DFT |

Reaction Pathway Energetics and Transition State Analysis

Computational methods can be employed to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products.

This analysis involves:

Locating Stationary Points : Identifying the structures of reactants, products, and any intermediates along the reaction pathway.

Transition State Searching : Locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies : The energy difference between the reactants and the transition state is the activation energy, a key factor that determines the rate of a reaction.

For triazole compounds, DFT calculations have been used to investigate reaction pathways for their synthesis. researchgate.net For example, computational studies on the formation of 1,2,4-triazoles have detailed the energy profile of the cyclization process, identifying transition states and intermediates, thereby elucidating the reaction mechanism. researchgate.net Such analyses are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Intermolecular Interaction Energy Calculations

High-level quantum mechanical methods are employed to compute the interaction energies between a central molecule and its nearest neighbors. A common approach involves calculating the energy of the dimer and subtracting the energies of the individual, isolated monomers. The resulting interaction energy can be further decomposed into physically meaningful components using methodologies like Symmetry-Adapted Perturbation Theory (SAPT). The SAPT framework dissects the total interaction energy into four key terms:

Electrostatics (Eelec): The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange (Eexch): A purely quantum mechanical term arising from the Pauli exclusion principle, which accounts for the short-range repulsion.

Induction (Eind): The interaction arising from the polarization of one molecule's electron cloud by the static charge distribution of the other.

Dispersion (Edisp): A quantum mechanical attraction resulting from the correlated fluctuations of electron density in the interacting molecules.

The sum of these components provides the total interaction energy (Etotal), offering a detailed picture of the forces at play. While specific interaction energy calculations for Methyl triazole-1-carboxylate are not detailed in the available literature, the table below illustrates how such data would be presented for significant molecular pairings within a crystal structure.

| Dimer Motif | Eelec (kJ/mol) | Eexch (kJ/mol) | Eind (kJ/mol) | Edisp (kJ/mol) | Etotal (kJ/mol) |

|---|---|---|---|---|---|

| Motif 1 (e.g., C-H···O) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Motif 2 (e.g., π-π stacking) | Data not available | Data not available | Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a given molecule dominates, the Hirshfeld surface provides a unique fingerprint of the molecular environment. The analysis allows for the decomposition of the crystal packing into contributions from various types of intermolecular contacts.

The surface is typically mapped with properties like dnorm, which is a normalized contact distance that highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of contact to the total surface area. For triazole carboxylate derivatives, the crystal packing is often dominated by a combination of hydrogen bonds and weaker van der Waals interactions. While specific data for this compound is not available, analysis of a closely related structure, diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II), reveals the typical contributions of different interactions. nih.govresearchgate.net The most significant contacts are H···O/O···H, H···H, and H···N/N···H interactions. nih.govresearchgate.net

The quantitative contributions from this related compound are summarized in the table below, providing insight into the likely packing forces in this compound.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···O / O···H | 33.1 |

| H···H | 29.5 |

| H···N / N···H | 19.3 |

| H···C / C···H | 4.6 |

| O···N / N···O | 4.2 |

| O···C / C···O | 3.3 |

| C···C | 2.2 |

| O···O | 1.8 |

| N···C / C···N | 1.4 |

| N···N | 0.5 |

These percentages highlight that interactions involving hydrogen atoms are paramount to the crystal packing, collectively accounting for over 80% of the surface contacts. The significant contribution from H···O and H···N contacts underscores the importance of hydrogen bonding, while the large percentage of H···H contacts reflects the high abundance of hydrogen on the molecular surface and the importance of van der Waals forces in stabilizing the structure. nih.govresearchgate.net

Role of Methyl Triazole 1 Carboxylate in Advanced Chemical Material Design

Methyl Triazole-1-carboxylate as a Synthetic Building Block

The triazole ring system, functionalized with a methyl carboxylate group, represents a versatile platform for constructing more complex molecular architectures. This versatility is rooted in the reactivity of the ester group and the inherent properties of the triazole ring.

Methyl triazole carboxylates are valuable intermediates in the synthesis of a wide range of organic compounds, particularly those with biological or pharmaceutical relevance. The ester group can be readily transformed into other functional groups, and the triazole ring itself can be further functionalized.

An important application is in the synthesis of nucleoside analogues. For instance, a two-step manufacturing process was developed for methyl 1-(2,3,5-tri-O-acetyl-β-l-ribofuranosyl)-1,2,4-triazole-3-carboxylate, a key intermediate. acs.org This process starts with l-ribose (B16112) and reacts it with methyl 1,2,4-triazole-3-carboxylate (B8385096) to produce the target nucleoside analogue, demonstrating the role of the triazole ester as a crucial precursor. acs.orgsigmaaldrich.com Similarly, these precursors have been used to synthesize other complex molecules like 1,5-anhydro-4,6-O-benzylidene-2-(methyl 1H-1,2,4-triazol-1-yl-3-carboxylate)-2-deoxy-D-altro-hexitol. sigmaaldrich.com The synthesis of 1,2,4-triazole-3(5)-carboxylates from acyl hydrazides provides a gram-scale route to these important building blocks, with reported yields between 35-89% for various derivatives. researchgate.net Furthermore, 1H-1,2,3-triazole-4-carboxylic acids can be converted into the corresponding carbonitriles, which serve as precursors for creating 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, highlighting a pathway from the carboxylate to other functional groups for drug discovery. tandfonline.com

The triazole-carboxylate framework is an excellent scaffold for generating combinatorial libraries of heterocyclic compounds. nih.gov The term "scaffold" refers to a core molecular structure upon which various substituents can be systematically added to create a large number of related molecules. These libraries are essential in medicinal chemistry for screening and identifying new drug candidates. nih.gov

The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold, for example, is the basis for Rufinamide, an anticonvulsant drug. researchgate.net The synthesis of this scaffold can be achieved on a multigram scale, allowing for extensive derivatization. researchgate.net Research into inhibitors for the Polo-like Kinase 1 (Plk1) protein, a target in cancer therapy, has utilized a 1-thioxo-2,4-dihydro- magtech.com.cnmdpi.comacs.orgtriazolo[4,3-a]quinazolin-5(1H)-one scaffold, which is a more complex system built upon triazole chemistry. nih.gov By systematically modifying side chains on the triazole ring, researchers can explore the structure-activity relationship (SAR) to optimize the inhibitory effects of the compounds. nih.gov This approach of using a core triazole structure to build diverse molecular libraries is a cornerstone of modern drug discovery. nih.gov

Coordination Chemistry of Triazole-1-carboxylate Ligands

When the ester group of this compound is hydrolyzed to a carboxylate group, the resulting molecule becomes a highly effective ligand for coordinating with metal ions. The combination of the nitrogen atoms in the triazole ring and the oxygen atoms of the carboxylate group allows for multiple binding modes, leading to the formation of complex and functional coordination networks. magtech.com.cnnih.govisres.org

Triazole-carboxylate ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com These materials consist of metal ions or clusters (nodes) linked together by organic ligands (linkers) to form one-, two-, or three-dimensional structures. The choice of metal and the specific design of the triazole-carboxylate ligand can direct the assembly of these frameworks, influencing their final topology and properties. magtech.com.cnnih.gov

Researchers have successfully synthesized a variety of coordination polymers using different metal ions and triazole-carboxylate ligands. For example, hydrothermal reactions of a new ligand, 1-(3,5-dicarboxyphenyl)-4-carboxy-1H-1,2,3-triazole (H₃dcpct), with Mn(II) and Co(II) salts yielded four new coordination polymers with varying structures and magnetic properties. rsc.org Similarly, three new Zn(II) coordination polymers were constructed using 3,5-di(1,2,4-triazol-1-yl)benzoic acid (HL1) and 5-(triazol-1-yl)isophthalic acid (H₂L2), resulting in 1D, 2D, and 3D structures, respectively, demonstrating how ligand charge can tune the final framework. mdpi.com The combination of triazole and carboxylate functionalities in a single ligand allows for the creation of robust and porous frameworks with potential applications in gas separation. nih.gov

| Compound Name | Metal Ion(s) | Ligand(s) | Dimensionality | Key Properties/Features |

|---|---|---|---|---|

| {[Zn(L1)₂(H₂O)₂]·4H₂O}n | Zn(II) | HL1 = 3,5-di(1,2,4-triazol-1-yl)benzoic acid | 1D | Exhibits strong ligand-based fluorescence. mdpi.com |

| {[Zn(L2)(H₂O)₂]·0.5H₂O}n | Zn(II) | H₂L2 = 5-(triazol-1-yl)isophthalic acid | 2D | Shows strong ligand-based fluorescence. mdpi.com |

| {[Mn(dcpt)(H₂O)₂]·0.25H₂O} | Mn(II) | H₂dcpt = 1-(3,5-dicarboxyphenyl)-1H-1,2,3-triazole | - | Exhibits weak ferromagnetic interaction. rsc.org |

| {[Co(dcpt)(H₂O)₂]·H₂O} | Co(II) | H₂dcpt = 1-(3,5-dicarboxyphenyl)-1H-1,2,3-triazole | - | Displays antiferromagnetic interaction. rsc.org |

| [Cu₃(μ₃-OH)(trgly)₃(H₂O)₃]SO₄·16H₂O | Cu(II) | trgly-H = 1,2,4-triazol-4-yl-acetic acid | 3D | Zeolite-like network with ~56% solvent-accessible volume. acs.org |

| {[Cd₂(btpm)(mip)₂(H₂O)]·1.25H₂O}n | Cd(II) | btpm = bis(4-(1,2,4-triazol-4-yl)phenyl)methane, mip = 5-methyl-isophthalate | 3D | (3,7)-connected network based on Cd₂(COO) dimers. rsc.org |

The design of the triazole-carboxylate ligand is critical in determining the structure and function of the resulting metal complex. Factors such as the flexibility of the ligand, the position of the coordinating groups, and the presence of additional functional groups all play a role in the self-assembly process. acs.org Flexible bis(1,2,4-triazole) ligands, for instance, can bend and rotate during assembly, leading to diverse and sometimes interpenetrating network structures. acs.org

The coordination modes of these ligands are also highly versatile. The triazole ring can coordinate to metal centers through different nitrogen atoms, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. acs.orgacs.org For example, in a series of Cu(II)-coordination polymers, bifunctional 1,2,4-triazole-carboxylate ligands acted as multidentate donors, using both the triazole and carboxylate moieties to bridge triangular Cu₃ clusters into 2D layers or 3D networks. acs.org The study of metal complexation helps in understanding the structure-property relationships, which is essential for the purposeful design of new functional materials. nih.gov The combination of triazole and carboxylate groups can create unique secondary building units (SBUs), such as the triazole-carboxylate shared paddle-wheel unit, which are not accessible with single-function ligands. acs.org

Applications in Functional Materials Research

The materials derived from this compound precursors, particularly the MOFs and coordination polymers, exhibit a wide range of functional properties with potential applications in various technological fields.

Luminescence and Sensing: Many coordination polymers built with triazole-carboxylate ligands display strong luminescent properties. mdpi.comrsc.org This fluorescence can sometimes be quenched or enhanced by the presence of specific molecules, making these materials candidates for chemical sensors. For example, a Pb(II)-based 3D framework demonstrated excellent detection ability for certain small-molecule drugs and actinide cations (Th⁴⁺ and UO₂²⁺) with very low detection limits. rsc.org

Catalysis: The porous nature and accessible metal sites within some MOFs make them suitable as heterogeneous catalysts. Co(II) and Cu(II) complexes based on a 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid ligand showed excellent catalytic performance in the reduction of p-nitrophenol, with efficiencies exceeding 98%. rsc.org

Gas Storage and Separation: The ability to tune the pore size and surface chemistry of MOFs is particularly advantageous for gas storage and separation applications. mdpi.com A pillar-layer Zn-triazolate-dicarboxylate framework was specifically designed with a customized pore structure to achieve the efficient one-step purification of ethylene (B1197577) from a ternary mixture containing ethane (B1197151) and acetylene. nih.gov The uncoordinated carboxylate oxygen atoms lining the pores acted as binding sites to preferentially adsorb ethane and acetylene, allowing high-purity ethylene to pass through. nih.gov

Magnetic Materials: The arrangement of metal ions within the framework, mediated by the triazole-carboxylate ligands, can lead to interesting magnetic properties. rsc.org Studies on Mn(II) and Co(II) polymers have revealed both ferromagnetic and antiferromagnetic interactions, depending on the specific structure and the metal ion involved. rsc.org Cu(II)-based MOFs have shown effects such as spin frustration due to the triangular arrangement of the metal ions. acs.org

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The synthesis of methyl triazole carboxylates is moving towards more efficient, safer, and environmentally benign processes. Traditional methods often involve hazardous reagents or produce mixtures of isomers, necessitating complex purification steps. Future research is focused on overcoming these limitations.

One key direction is the development of non-hazardous reaction pathways. For instance, novel non-diazotization methods for synthesizing methyl 1,2,4-triazole-3-carboxylate (B8385096) have been developed to avoid the use of explosive diazonium salts. google.comgoogle.com These methods utilize alternative starting materials like thiosemicarbazide (B42300) or trichloroacetonitrile (B146778), offering shorter reaction routes and simplified operations suitable for large-scale industrial production. google.comgoogle.com

Regioselectivity remains a significant challenge in triazole synthesis. The alkylation of a triazole ring can occur at different nitrogen atoms, leading to multiple regioisomers. mdpi.com Future methodologies will increasingly focus on achieving high regioselectivity. One promising approach involves the use of N-silyl derivatives of triazole carboxylic acid esters, which has been shown to produce single regioisomers of methyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylates. mdpi.com Similarly, copper-enabled three-component reactions involving aryldiazonium salts, nitriles, and 2-diazoacetonitriles offer regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles and will continue to be a dominant strategy. frontiersin.org Future advancements will likely focus on developing more efficient catalysts and expanding the scope of this reaction to include a wider variety of substrates under milder conditions. frontiersin.orgacs.org

| Synthetic Method | Target Compound | Key Advantages | Reference |

| Non-diazotization using thiosemicarbazide | Methyl 1,2,4-triazole-3-carboxylate | Avoids explosive intermediates, uses water as a solvent, simplified steps. | google.com |

| Reaction of trichloroacetonitrile with formyl hydrazine | Methyl 1,2,4-triazole-3-carboxylate | Avoids dangerous diazotization, high overall yield, reduced safety risk. | google.com |

| Alkylation via N-silyl derivatives | Methyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylates | Highly regioselective, yielding a single isomer. | mdpi.com |

| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-disubstituted-1,2,3-triazoles | High efficiency, broad applicability, foundational "click chemistry" reaction. | frontiersin.org |

Advanced Spectroscopic and Computational Integration

The integration of advanced spectroscopic techniques with high-level computational methods is becoming an indispensable tool for characterizing methyl triazole carboxylate derivatives. This synergistic approach provides a much deeper understanding of their structural, electronic, and vibrational properties than either method could achieve alone.

Future research will see a more profound use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to complement experimental data from techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Vis spectroscopy. mdpi.comworldscientific.com For example, DFT calculations can predict the equilibrium geometric structure and vibrational spectra of triazole derivatives, which aids in the precise interpretation of experimental IR and Raman spectra. worldscientific.comajol.info This is particularly useful for distinguishing between isomers and understanding the effects of different substituents on the triazole core. nih.gov

This integrated approach is also crucial for studying non-covalent interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular assembly in the solid state. mdpi.comnih.goviucr.org Hirshfeld surface analysis, a computational tool, can visualize and quantify these intermolecular interactions, correlating them with crystal packing and material properties. mdpi.comnih.gov

Furthermore, computational modeling can predict electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps, offering insights into the reactivity and potential applications of these molecules, for instance, as catalysts. worldscientific.comnih.gov The combination of experimental electrochemical data with DFT calculations has been used to understand the electronic properties influencing the catalytic efficiency of coordination polymers derived from triazole carboxylates. nih.gov

| Technique | Information Gained | Example Application | Reference |

| ¹H and ¹³C NMR Spectroscopy | Confirmation of chemical structure, identification of regioisomers. | Characterizing novel metronidazole-triazole derivatives. nih.govbeilstein-journals.org | |

| FT-IR and Raman Spectroscopy | Identification of functional groups and vibrational modes. | Analyzing coordination of carboxylate groups in polymers. mdpi.com | |

| DFT/TD-DFT Calculations | Molecular geometry, vibrational frequencies, electronic transitions (UV-Vis), HOMO-LUMO gaps. | Predicting the electronic absorption spectrum of adamantane-based triazoles. worldscientific.com | |

| Single-Crystal X-ray Diffraction | Unambiguous determination of 3D molecular and crystal structure. | Confirming the structure of novel triazole derivatives and their supramolecular networks. mdpi.comnih.govnih.gov | |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Analyzing crystal packing in Cu(II) and Co(II) coordination polymers. mdpi.comnih.gov |

Exploration of New Chemical Transformations

Methyl triazole carboxylates are valuable synthetic intermediates, and future research will continue to explore their reactivity to access novel and complex molecular architectures. The ester functional group is a key site for transformations, serving as a gateway to a variety of other functional groups.

A primary avenue of research is the conversion of the methyl ester into amides, which is often a crucial step in the synthesis of biologically active compounds. mdpi.com Ammonolysis or reaction with various amines allows for the introduction of diverse substituents, leading to libraries of new compounds for screening. mdpi.com Furthermore, the triazole ring itself can be functionalized. For example, N-alkylation and N-acetylation reactions are common transformations that modify the properties of the parent molecule. mdpi.comnih.gov

The use of methyl triazole carboxylates as building blocks for more elaborate structures is a growing area. They can be incorporated into larger molecules through multi-step syntheses, such as in the preparation of the antiviral agent Levovirin intermediate. acs.org They are also key precursors in the synthesis of selective COX-2 inhibitors, where the triazole core is elaborated through multi-step reactions including amination and heterocyclization. nih.gov The development of one-pot, multi-component reactions starting from simple triazole precursors will be a major goal to improve synthetic efficiency. isres.org

Future work will likely focus on developing novel catalytic systems to enable previously inaccessible transformations of the triazole ring and its substituents, expanding the synthetic chemist's toolbox for creating molecules with tailored functions.

Development of Advanced Materials with Tunable Properties

The rigid, aromatic structure and the presence of multiple nitrogen and oxygen atoms make methyl triazole carboxylate derivatives excellent ligands for the construction of advanced materials, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov A significant future direction is the rational design of these materials to achieve specific, tunable properties for targeted applications.

The development of porous MOFs from triazole-dicarboxylic acid ligands is another promising area. researchgate.net These materials have potential applications in gas storage and separation, owing to their high surface areas. Future research will focus on creating materials with even greater stability and selectivity.

Beyond MOFs, triazoles are being explored for their use in other advanced materials. smolecule.com The development of dense 1,2,3-triazole polymers that are soluble in common organic solvents opens up possibilities for creating new materials via solution-based processing techniques. mdpi.com The inherent properties of the triazole ring, such as its high nitrogen content and thermal stability, make these polymers attractive for applications requiring robust materials. The ability to functionalize the triazole backbone provides a pathway to materials with tunable optical, electronic, or mechanical properties.

| Material Type | Ligand/Monomer Example | Key Properties & Potential Applications | Reference |

| Coordination Polymer | 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate | 1D zigzag chain structures, supramolecular networks, electrochemical catalysis (HER). | mdpi.comnih.gov |

| Coordination Polymer | 1-(4-carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | High thermal stability, moderate porosity, potential for gas storage. | researchgate.net |

| Soluble Polymer | Polymers from ethynyl-functionalized triazoles | Soluble in common organic solvents, potential for solution-processable advanced materials. | mdpi.com |

Q & A

Q. How can SHELX software be applied to refine the crystal structure of Methyl triazole-1-carboxylate derivatives?

SHELXL refines structures using high-resolution

- Anisotropic Displacement : Models thermal motion of atoms (e.g., H atoms constrained with riding models) .

- Bond Geometry : Compare experimental bond lengths (e.g., N1–N2: 1.309 Å) to ideal values to assess strain .

- Twinned Data : SHELXL handles twinning via HKLF5 format, critical for high-symmetry crystals .

Q. What strategies resolve contradictions in spectroscopic data versus crystallographic results for triazole derivatives?

- Tautomerism : Triazole rings may exhibit tautomeric shifts in solution (e.g., 1,2,3- vs. 1,2,4-substitution), altering NMR peaks .

- X-ray vs. DFT : Validate crystallographic bond angles (e.g., C–CH₂–N: 112.1° vs. tetrahedral 109.5°) with computational models .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility not visible in static crystal structures .

Q. How to design experiments to study substituent effects on triazole ring stability and reactivity?

- Substituent Screening : Replace the benzyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy).

- Stability Assays : Monitor decomposition via HPLC under varying pH/temperature .

- Crystallographic Analysis : Correlate substituent bulk with packing efficiency (e.g., π-stacking vs. van der Waals) .

Q. What computational methods model the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.